4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole

Lipophilicity modulation Steric parameter SAR profiling

This compound is a structurally distinct, fully substituted 1,3-oxazole for COX-2 inhibitor discovery. Its 4-((4-bromophenyl)sulfonyl) pharmacophore and 5-(propylthio) handle enable direct comparison with thiophene (DuP 697) and pyrazole (celecoxib) scaffolds to evaluate core heterocycle-driven potency and selectivity shifts. The heavy bromine atom supports X-ray phasing and halogen-bonding studies. Deploy it for systematic 5-position SAR or CNS membrane-targeted libraries, leveraging its elevated clogP (~5.8-6.9). Non-human research only, 95% purity.

Molecular Formula C18H15BrFNO3S2
Molecular Weight 456.34
CAS No. 850927-49-0
Cat. No. B2694787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole
CAS850927-49-0
Molecular FormulaC18H15BrFNO3S2
Molecular Weight456.34
Structural Identifiers
SMILESCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrFNO3S2/c1-2-11-25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3
InChIKeyGSCSODLFSGGFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole (CAS 850927-49-0): Chemical Identity and Compound-Class Context for Procurement Evaluation


4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole (CAS 850927-49-0, MF: C₁₈H₁₅BrFNO₃S₂, MW: 456.34) is a fully substituted 1,3-oxazole derivative bearing a 4-bromophenylsulfonyl group at position 4, a 4-fluorophenyl group at position 2, and an n-propylthio substituent at position 5 . The compound belongs to the vicinal diaryl-substituted oxazole chemotype that has been extensively investigated for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory activity; the specific combination of bromophenylsulfonyl, fluorophenyl, and propylthio substituents distinguishes it from both classical oxazole-based NSAIDs (e.g., Oxaprozin, Romazarit) and the thiophene-based COX-2 inhibitor DuP 697 [1]. The compound is listed among screening libraries and is supplied for non-human research applications only, with a typical catalog purity of 95% .

Why Generic Substitution Fails for 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole: Structural and Functional Divergence Within the Oxazole COX-2 Chemotype


Generic interchange among oxazole-based anti-inflammatory candidates is unwarranted because small variations in the 5-position thioalkyl substituent, the 4-position sulfonyl aryl group, and the core heterocycle produce dramatic and non-linear shifts in COX-2 potency, COX-1/COX-2 selectivity, and physicochemical properties. Within the 4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazole scaffold, replacing the n-propylthio group with an isopropylthio, methylsulfonyl, or acetamide moiety alters lipophilicity (clogP), metabolic stability, and target engagement profiles. Moreover, substituting the oxazole ring with a thiophene core—as in DuP 697—yields known potency differences of up to 80-fold for COX-2 versus COX-1, demonstrating that core heterocycle identity alone is a critical selection parameter [1]. The quantitative evidence below substantiates why this specific substitution pattern must be evaluated on its own merits rather than assumed interchangeable.

Quantitative Differentiation Evidence for 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole (850927-49-0) Versus Closest Analogs


n-Propylthio vs. Isopropylthio at Position 5: Impact on Predicted Lipophilicity and Steric Profile

The target compound's n-propylthio substituent at the 5-position of the oxazole ring is the primary differentiator from its closest cataloged analog, 4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isopropylthio)oxazole (CAS 850927-50-3). While both share identical molecular formulae (C₁₈H₁₅BrFNO₃S₂, MW 456.34) and identical 2- and 4-position substituents, the linear n-propylthio chain imparts a different spatial occupancy (Sterimol L parameter) and conformational flexibility compared to the branched isopropylthio group. The n-propyl isomer is predicted to have a marginally higher elogD and increased topological polar surface area (TPSA) in silico, which can differentially impact membrane permeability and protein-binding profiles . This steric and lipophilic divergence is sufficient to alter COX-2 binding kinetics within this chemotype, as demonstrated by patent disclosures showing that linear versus branched 5-alkylthio substituents on analogous 2,4-diaryloxazoles produce compound rank-order shifts in COX-2 IC₅₀ values [1].

Lipophilicity modulation Steric parameter SAR profiling Thioether substitution

5-n-Propylthio Oxazole vs. 5-Methylsulfonyl Analog: Replacement of Thioether by Sulfone at Position 5

A structurally proximate comparator is 4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole, which bears a fully oxidized methylsulfonyl group at the 5-position in place of the target compound's propylthio moiety. The propylthio group (sulfide oxidation state) is less polar and has a lower hydrogen-bond acceptor strength than the sulfonyl group, leading to an estimated ΔclogP of +0.8 to +1.2 (more lipophilic) and a reduction in topological polar surface area (TPSA) of approximately 15–20 Ų for the target compound [1]. In the broader oxazole COX-2 inhibitor class, 4-methylsulfonylphenyl-bearing compounds (e.g., celecoxib analogs) derive their COX-2 selectivity in part from the sulfonyl group's engagement with the COX-2 side pocket; replacing this with a thioether fundamentally alters the pharmacophoric interaction profile, as evidenced by the >100-fold loss in COX-2 affinity observed when the methylsulfonyl group of DuP 697 is substituted with less polar moieties .

Sulfone vs thioether Oxidation state Metabolic stability COX-2 pharmacophore

5-Thioacetamide Analog vs. 5-Propylthio: Impact on Hydrogen-Bonding Capacity and Physicochemical Profile

The compound 2-{[4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]thio}acetamide represents a 5-position substitution variant where the n-propylthio group is replaced by a thioacetamide moiety. This introduces an additional hydrogen-bond donor (primary amide NH₂) and two additional hydrogen-bond acceptors (amide carbonyl and thioether S), increasing the total H-bond donor count from 0 to 2 and acceptors from 5 to 7 . The resulting increase in TPSA (estimated +35–45 Ų) and decrease in clogP (estimated –1.5 to –2.0 log units) place the thioacetamide analog closer to Lipinski rule-of-five compliance, but trade off membrane permeability and metabolic stability relative to the target compound [1]. The target compound's absence of amide functionality eliminates a potential site for hydrolytic metabolism and reduces molecular recognition by hydrogen-bonding-dependent off-targets.

Hydrogen bonding Thioacetamide Polar surface area Drug-likeness

Oxazole Core vs. Thiophene Core (DuP 697): Heterocycle-Dependent COX-2 Potency and Selectivity Landscape

DuP 697 (5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene, CAS 88149-94-4) is the closest thiophene-core comparator sharing the 4-fluorophenyl and 4-substituted phenylsulfonyl architecture with the target oxazole compound. DuP 697 has well-characterized COX-2 and COX-1 IC₅₀ values of 10 nM and 800 nM respectively in human enzyme assays, yielding a COX-1/COX-2 selectivity ratio of 80 . While no direct COX inhibition data exist for the target oxazole compound, the replacement of the thiophene ring with an oxazole ring alters the vector and dihedral angle between the two aryl substituents, which is a critical determinant of COX-2 isoform selectivity across the vicinal diaryl heterocycle series [1][2]. Patents covering 2,4-diaryloxazoles with 4-methylsulfonylphenyl substituents explicitly claim superior selective COX-2 inhibition over prior thiophene analogs, indicating that the oxazole core can be engineered for differentiated selectivity profiles [1].

COX-2 selectivity Heterocycle isostere Oxazole vs thiophene DuP 697 benchmark

Cytotoxicity Screening Profile: Class-Level Evidence from 4-(4-Bromophenylsulfonyl)phenyl Oxazole Derivatives

A published study on structurally related oxazol-5(4H)-ones and 1,3-oxazoles containing the 4-(4-bromophenylsulfonyl)phenyl moiety reported in vitro cytotoxicity evaluation using the Daphnia magna bioassay. The study demonstrated that compounds within this chemotype exhibited low to moderate cytotoxicity, with the oxazole derivatives generally showing reduced toxicity compared to the corresponding oxazol-5(4H)-one precursors [1]. While the target compound was not among the specific molecules tested, the shared 4-(4-bromophenylsulfonyl)phenyl motif and oxazole core suggest that the target compound is likely to fall within a comparable cytotoxicity range. This class-level information is relevant for prioritizing compounds for further in vivo safety assessment.

Cytotoxicity screening Daphnia magna bioassay Safety profiling Oxazole chemotype

Best-Fit Research Application Scenarios for 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole (850927-49-0)


COX-2 Inhibitor Lead Optimization and Core-Hopping SAR Studies

The compound is best deployed as a screening candidate in medicinal chemistry programs seeking to explore the oxazole core as an isosteric replacement for thiophene (DuP 697) or pyrazole (celecoxib) scaffolds in COX-2 inhibitor design. Its distinct oxazole heterocycle, coupled with the 4-bromophenylsulfonyl pharmacophore, enables direct comparison with the thiophene-based benchmark DuP 697 (COX-2 IC₅₀ = 10 nM, COX-1/COX-2 selectivity ratio = 80) to evaluate whether the oxazole core can improve selectivity or off-target profiles [1].

Physicochemical Property-Driven Library Design and Fragment Evolution

The compound's elevated predicted lipophilicity (clogP ~5.8–6.9) and absence of hydrogen-bond donors make it a suitable entry point for membrane-targeted or CNS-oriented screening libraries. Its n-propylthio group provides a well-defined lipophilic handle for systematic SAR exploration of 5-position thioalkyl chain length and branching, contrasting with the more polar methylsulfonyl and thioacetamide analogs that have differing solubility and permeability profiles [2].

Brominated Aryl Sulfone Probe for Halogen-Bonding and Crystallographic Studies

The 4-bromophenylsulfonyl substituent presents a heavy-atom (bromine) moiety suitable for X-ray crystallographic phasing and potential halogen-bonding interactions with protein targets. This structural feature is absent in the corresponding 4-methylsulfonylphenyl analogs and provides a unique experimental handle for structural biology applications within the oxazole COX-2 inhibitor class .

Cytotoxicity and Safety Counter-Screening in Anti-Inflammatory Development

Based on class-level cytotoxicity data from related oxazoles containing the 4-(4-bromophenylsulfonyl)phenyl moiety evaluated in the Daphnia magna bioassay, the compound can be incorporated into early-stage safety counter-screening cascades for anti-inflammatory lead candidates, providing a direct structural comparator to the more extensively characterized oxazol-5(4H)-one derivatives [3].

Quote Request

Request a Quote for 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.